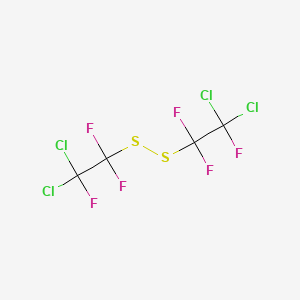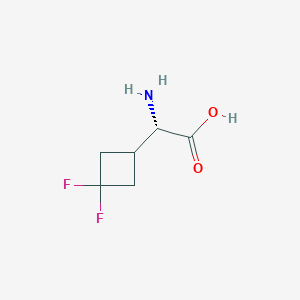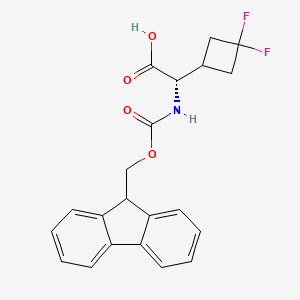![molecular formula C8H14N2O2 B6306691 Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate CAS No. 1949805-97-3](/img/structure/B6306691.png)
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, also known as P2AC, is an organophosphorus compound that has been widely studied for its potential applications in scientific research. It is a colorless, water-soluble, and non-toxic compound that can be synthesized in a simple, cost-effective manner. P2AC has been found to have a range of biochemical and physiological effects, and its use in laboratory experiments offers numerous advantages and limitations.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics
Carbamates, including structures similar to prop-2-en-1-yl N-[(1R,2R)-2-aminocyclobutyl]carbamate, are investigated for their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. For example, propofol, a widely used intravenous hypnotic drug, exhibits its effects through potentiation of the GABA neurotransmitter at the GABAA receptor. Its PK and PD models inform drug dosing guidelines and are implemented in target-controlled infusion devices. These models are designed for specific populations but have evolved to be applicable in a more general sense, underscoring the importance of understanding the PK and PD interactions of carbamates for optimal dosing and minimizing adverse effects (Sahinovic, Struys, & Absalom, 2018).
Environmental and Health Implications
The environmental and health implications of carbamates, including analogs similar to the compound , are significant. Ethyl carbamate, for instance, is present at low levels in various fermented foods and beverages and is classified as "probably carcinogenic to humans." Understanding the formation mechanisms and potential health impacts of carbamates, including their genotoxic and carcinogenic properties, is crucial for assessing the safety and regulatory compliance of substances containing these functional groups (Weber & Sharypov, 2009).
Biomedical Applications
Carbamates are explored for their biomedical applications, particularly in the development of new therapeutic agents. The biological properties of propolis, a natural resin that contains carbamate structures, highlight the potential of such compounds in medicine. Propolis exhibits antimicrobial, anti-inflammatory, and immunomodulatory activities, suggesting that carbamates could play a role in developing drugs with similar properties. The continuous study of propolis and its compounds is indicative of the growing interest in utilizing carbamate structures for therapeutic purposes (Sforcin, 2007).
Synthetic and Catalytic Chemistry
The synthetic versatility of carbamates, including their use in the selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas, highlights the broad application of these compounds in chemical synthesis. The development of efficient synthetic routes for carbamates opens up new possibilities for their use in pharmaceuticals, agrochemicals, and other industrial applications. This aspect underscores the importance of carbamates in the field of synthetic and catalytic chemistry (Tafesh & Weiguny, 1996).
Propiedades
IUPAC Name |
prop-2-enyl N-[(1R,2R)-2-aminocyclobutyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-2-5-12-8(11)10-7-4-3-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRYTKFSHUYLCU-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCC1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@@H]1CC[C@H]1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Prop-2-EN-1-YL N-[(1R,2R)-2-aminocyclobutyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

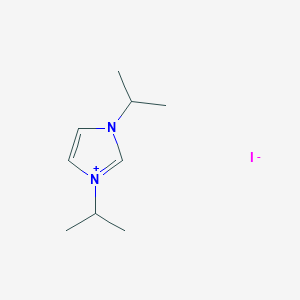

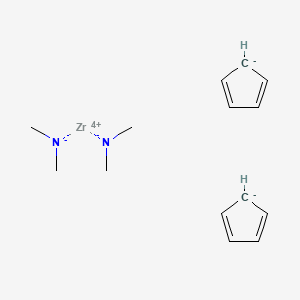




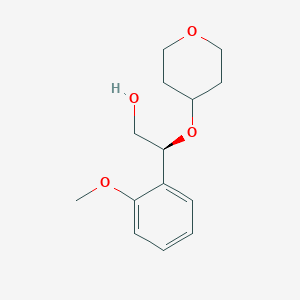

![t-Butyl N-{2-[4-methoxy-3-(methylsulfanyl)phenyl]-2-oxoethyl}carbamate](/img/structure/B6306660.png)

